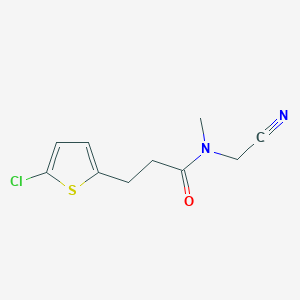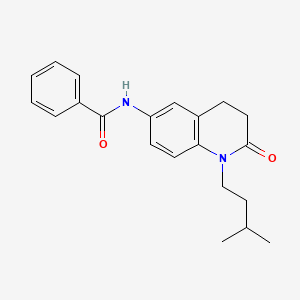![molecular formula C22H23FN4O4S B2778132 methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1116041-68-9](/img/structure/B2778132.png)
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclopropyl, fluoro, pyridinyl, and piperazinyl moieties, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[b][1,4]thiazine precursor with a piperazine derivative, followed by the introduction of the cyclopropyl and fluoro groups through selective functionalization reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: A closely related compound without the 1,1-dioxide group.
4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: Another similar compound lacking the methyl ester group.
Uniqueness
The presence of the 1,1-dioxide group in methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-pyridin-2-ylpiperazin-1-yl)-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-31-22(28)20-14-27(15-5-6-15)18-13-17(16(23)12-19(18)32(20,29)30)25-8-10-26(11-9-25)21-4-2-3-7-24-21/h2-4,7,12-15H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBVJXDVHSDOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4=CC=CC=N4)F)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778050.png)
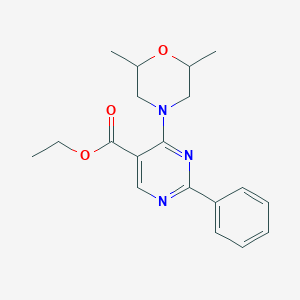
![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2778053.png)
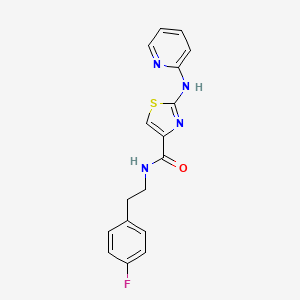
![4-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2778058.png)

![2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2778060.png)
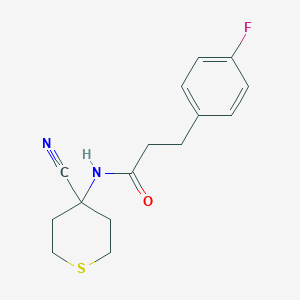
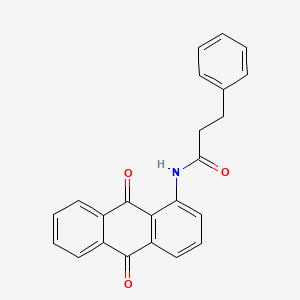
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)
![2-(methoxymethyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2778066.png)
